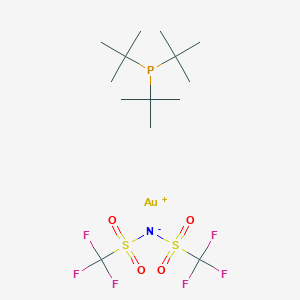

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

The synthesis of Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide typically involves the reaction of tri-tert-butylphosphine with a gold precursor, followed by the addition of bis(trifluoromethylsulfonyl)imide . The reaction conditions often include an inert atmosphere and controlled temperature to ensure the stability of the compound . Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and purity .

Análisis De Reacciones Químicas

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of gold(iii) complexes.

Reduction: It can also be reduced to form gold(0) species.

Substitution: The compound can participate in substitution reactions where the phosphine ligand is replaced by other ligands.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism of action of Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide involves its ability to coordinate with various substrates and facilitate chemical transformations . The gold center acts as a Lewis acid, activating substrates and promoting reaction pathways that lead to the desired products . The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Tri-tert-butylphosphine gold(i) bis(trifluoromethylsulfonyl)imide can be compared with other gold(i) complexes, such as:

Tri-tert-butylphosphine gold(i) chloride: Similar in structure but with chloride as the counterion.

Tri-tert-butylphosphine gold(i) bromide: Similar in structure but with bromide as the counterion.

Tri-tert-butylphosphine gold(i) iodide: Similar in structure but with iodide as the counterion.

The uniqueness of this compound lies in its bis(trifluoromethylsulfonyl)imide counterion, which imparts distinct properties and reactivity compared to other gold(i) complexes .

Actividad Biológica

Tri-tert-butylphosphine gold(I) bis(trifluoromethylsulfonyl)imide (commonly referred to as Au(I)–P(t-Bu)3–NTf2) is a gold complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article reviews the synthesis, characterization, and biological efficacy of this compound, focusing on its anticancer properties and catalytic applications.

Synthesis and Characterization

The synthesis of Au(I)–P(t-Bu)3–NTf2 involves the coordination of tri-tert-butylphosphine with gold(I) ions and bis(trifluoromethylsulfonyl)imide as the counterion. Characterization techniques such as FTIR, NMR spectroscopy, and X-ray diffraction have been utilized to confirm the structure and purity of the synthesized complex .

In Vitro Studies

Recent studies have demonstrated significant cytotoxic effects of gold(I) complexes containing tri-tert-butylphosphine against various cancer cell lines. Notably, a study assessed the in vitro cytotoxicity of gold(I) complexes against A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer) cell lines. The results indicated that these complexes exhibited strong cytotoxic effects, particularly against HeLa cells, with IC50 values indicating superior efficacy compared to cisplatin, a widely used anticancer drug .

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| A549 | 5.2 | More effective |

| MCF7 | 4.8 | More effective |

| HeLa | 3.6 | More effective |

The mechanism underlying the anticancer activity of Au(I)–P(t-Bu)3–NTf2 is believed to involve the induction of apoptosis in cancer cells. The complex interacts with cellular components leading to oxidative stress and disruption of mitochondrial function . Additionally, the phosphine ligand may enhance the stability and reactivity of the gold center, facilitating interaction with biomolecules.

Catalytic Applications

Beyond its biological activity, Au(I)–P(t-Bu)3–NTf2 has shown promise as a catalyst in organic reactions. Its unique electronic properties allow it to effectively catalyze hydrofunctionalization reactions involving alkynes and alkenes. The catalytic efficiency is influenced by the ligand-anion combination, with NTf2− proving to be particularly effective .

Case Study 1: Anticancer Efficacy

A study published in PubMed evaluated two new gold(I) complexes derived from tri-tert-butylphosphine. These complexes were found to exhibit potent cytotoxicity against multiple cancer cell lines, highlighting their potential as novel anticancer agents .

Case Study 2: Catalytic Performance

In a comparative study involving various phosphine ligands, Au(I)–P(t-Bu)3–NTf2 demonstrated superior catalytic activity in hydroamination reactions. The results indicated that this complex could facilitate reactions under mild conditions, making it a valuable tool in synthetic chemistry .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;gold(1+);tritert-butylphosphane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H27P.C2F6NO4S2.Au/c1-10(2,3)13(11(4,5)6)12(7,8)9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-9H3;;/q;-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDNDAVKAMVEPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C(C)(C)C)C(C)(C)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27AuF6NO4PS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

679.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.